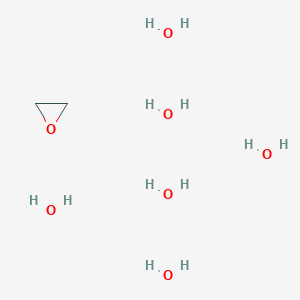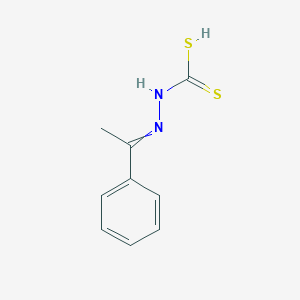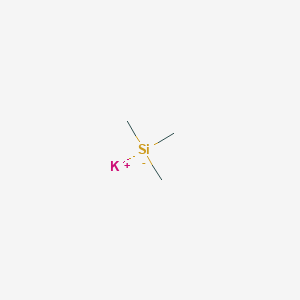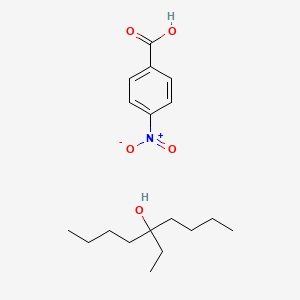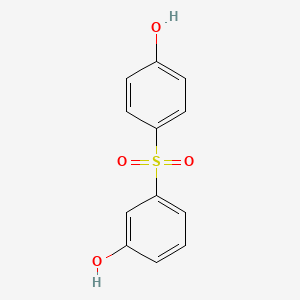
3-(4-Hydroxybenzene-1-sulfonyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxybenzene-1-sulfonyl)phenol is an organic compound that belongs to the class of phenolic sulfonyl compounds. It features a benzene ring substituted with a hydroxyl group and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybenzene-1-sulfonyl)phenol typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of phenol, where phenol reacts with sulfuric acid to form phenol sulfonic acid. This intermediate can then undergo further reactions to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of phenolic sulfonyl compounds often involves the use of high-temperature and high-pressure conditions to ensure efficient reactions. The process may include steps such as sulfonation, nitration, and subsequent reduction to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxybenzene-1-sulfonyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to form sulfinic acids.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfinic acids and related derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(4-Hydroxybenzene-1-sulfonyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxybenzene-1-sulfonyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The sulfonyl group can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler compound with only a hydroxyl group attached to the benzene ring.
Sulfanilic Acid: Contains a sulfonyl group but lacks the hydroxyl group.
4-Hydroxybenzenesulfonic Acid: Similar structure but with different substitution patterns.
Uniqueness
3-(4-Hydroxybenzene-1-sulfonyl)phenol is unique due to the presence of both hydroxyl and sulfonyl groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propiedades
Número CAS |
52714-79-1 |
|---|---|
Fórmula molecular |
C12H10O4S |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H10O4S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8,13-14H |
Clave InChI |
PIHLFGWBXVQGGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


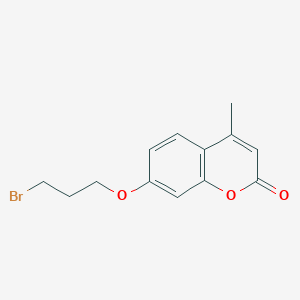
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)

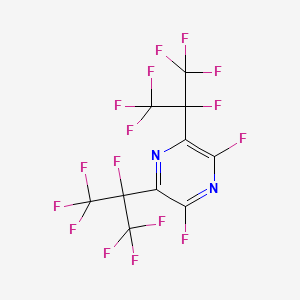



![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
